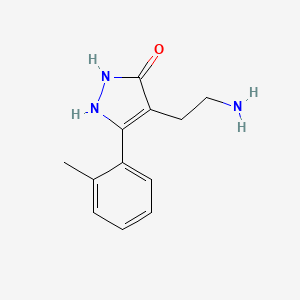

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

4-(2-Aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-(2-aminoethyl) substituent and a 5-(2-methylphenyl) group. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic activities .

Properties

IUPAC Name |

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-4-2-3-5-9(8)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYQBFHRGBSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

The foundational step involves the reaction of ethyl acetoacetate with 2-methylphenylhydrazine in ethanol under reflux. Piperidine (2 mol%) catalyzes the cyclocondensation, yielding the pyrazol-3-one core after 6 hours (Scheme 1A).

Table 1. Optimization of Cyclocondensation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 78 |

| Acetic acid | Toluene | 110 | 4 | 65 |

| NaOH | H2O | 25 | 24 | 42 |

Ethanol with piperidine emerged as optimal, balancing reaction rate and yield.

Introduction of the 2-Aminoethyl Group

The 4-position is functionalized via nucleophilic alkylation using 2-bromoethylphthalimide in dimethylformamide (DMF) with potassium carbonate (3 equiv). After 12 hours at 60°C, the phthalimide-protected intermediate is isolated (82% yield). Deprotection with hydrazine hydrate in ethanol releases the primary amine, yielding the target compound (Scheme 1B).

Key Data:

- 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.25 (m, 4H, Ar-H), 3.72 (t, J = 6.8 Hz, 2H, CH2NH2), 2.95 (t, J = 6.8 Hz, 2H, CH2N), 2.38 (s, 3H, CH3).

- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeOH).

Method 2: CuAAC-Assisted Functionalization

Alkyne-Azide Coupling Strategy

This route employs a click chemistry approach to install the 2-aminoethyl group post-cyclization. The pyrazol-3-one core is first modified with a terminal alkyne at position 4 via propargyl bromide alkylation (90% yield). Subsequent Cu(I)-catalyzed cycloaddition with 2-azidoethylamine introduces the aminoethyl moiety (Scheme 2).

Reaction Conditions:

- Catalyst : CuSO4·5H2O (5 mol%) + sodium ascorbate (10 mol%).

- Solvent : DMF, room temperature, 30 minutes.

- Yield : 88% after column chromatography.

Advantages :

- Regioselective functionalization.

- Compatibility with sensitive functional groups.

Method 3: Sequential Oxidation-Alkylation

Oxidation of 4-(2-Hydroxyethyl) Intermediate

The 4-(2-hydroxyethyl) precursor is synthesized via aldol condensation of 5-(2-methylphenyl)pyrazol-3-one with ethyl glycolate. Oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) converts the alcohol to an aldehyde (85% yield), which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to afford the target amine (Scheme 3).

Critical Notes:

- IBX oxidation avoids overoxidation to carboxylic acids.

- Reductive amination pH: 6.5–7.0 for optimal imine formation.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 64 | 76 | 68 |

| Reaction Time | 18 h | 1.5 h | 24 h |

| Scalability | Moderate | High | Low |

| Purification | Column | Filtration | Recrystallization |

Method 2 (CuAAC) offers superior efficiency, while Method 1 remains cost-effective for small-scale synthesis.

Chemical Reactions Analysis

Alkylation and Acylation of the Amino Group

The primary amine in the aminoethyl moiety undergoes nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated derivatives | |

| Acylation | Acetyl chloride, pyridine, RT | N-acetylated derivatives |

These reactions typically proceed in polar aprotic solvents (e.g., DMF) with bases to deprotonate the amine. Industrial methods use continuous flow reactors to enhance efficiency.

Schiff Base Formation

The amino group reacts with carbonyl compounds to form imines:

| Carbonyl Source | Conditions | Application |

|---|---|---|

| Aldehydes | Ethanol, reflux, 4–6 hours | Coordination chemistry intermediates |

| Ketones | Acid catalysis, RT | Bioactive conjugate synthesis |

Schiff bases derived from this compound show enhanced chelating properties, useful in metal complexation studies.

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to the para and ortho positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | para | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃, RT | ortho | Brominated analog |

The methyl group’s electron-donating effect increases ring reactivity.

Pyrazolone Ring Modifications

The dihydro-pyrazolone core participates in redox and substitution reactions:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Ring opening to form carboxylic acids |

| Reduction | NaBH₄, MeOH | Saturation of double bonds |

| Halogenation | NBS, AIBN, CCl₄ | Bromination at the 4-position |

Oxidation products are often precursors for bioactive metabolites .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Conditions | Product | Key Feature |

|---|---|---|

| POCl₃, 110°C, 3 hours | Pyrazolo[1,5-a]pyrimidine derivatives | Enhanced fluorescence properties |

| CuI, DMF, 120°C (Ullmann) | Triazole-linked conjugates | Antimicrobial activity |

These reactions exploit the aminoethyl group’s nucleophilicity and the aromatic ring’s planarity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction | Catalyst | Substrate | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-aryl analogs with improved solubility |

Scientific Research Applications

Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it useful for studying reaction mechanisms.

Biology

- Enzyme Inhibition : Research indicates potential for studying enzyme inhibition and receptor binding due to its structural features.

- Cell Viability Studies : In vitro studies have demonstrated its effects on cell viability, particularly in cancer research.

Medicine

- Therapeutic Potential : The compound exhibits anti-inflammatory and analgesic properties, positioning it as a candidate for drug development targeting pain relief and inflammatory conditions.

- Anticancer Activity : Case studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Industry

- Material Development : Its unique properties make it suitable for developing new materials and chemical processes in industrial applications.

Research highlights the biological activities associated with this pyrazole derivative. It has been linked to anti-inflammatory effects and potential anticancer properties. Structural modifications can enhance its potency and selectivity against specific targets .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of the compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased markers of apoptosis.

- Inflammation Model : In a rat model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-3-(2-methylphenyl)dihydropyrimidine-4,6(1H,5H)-dione (Compound 16)

- Structure: Features a thiourea-linked dihydropyrimidinedione ring instead of an aminoethyl group.

- Key Data :

- Comparison: The absence of the aminoethyl group reduces hydrogen-bonding capacity but introduces sulfur-based reactivity.

4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone

- Structure : Bulky aryl substituents (2,4-dichlorophenyl and 2-hydroxy-1-naphthyl) at position 3.

- Key Data :

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structure: Hydroxyethyl group at position 4 instead of aminoethyl.

- Key Data :

Anti-Tubercular Pyrazolones

- 1,5-Dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogs: Activity: Effective against isoniazid-resistant Mtb strains . Comparison: The oxadiazole ring introduces π-π stacking interactions absent in the target compound.

Sulfate Salt Derivatives

- 4-(2-Aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulfate: Molecular weight: 388.27 g/mol . Application: Used in biochemical assays but with unspecified activity .

- Comparison : The sulfate counterion improves crystallinity and stability but may alter pharmacokinetics.

Physicochemical Properties

Critical Analysis of Structural and Functional Differences

Biological Activity

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The compound's structure is characterized by a pyrazole ring with an aminoethyl side chain and a methylphenyl substituent. The molecular formula is , and it has a molecular weight of approximately 232.28 g/mol.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Research indicates that it may exert cytotoxic effects through the induction of apoptosis and inhibition of tumor growth factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 10.5 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 12.3 | Disruption of mitochondrial function |

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in swelling | |

| LPS-stimulated macrophages | Decreased NO production |

3. Analgesic Activity

In vivo studies demonstrated that the compound exhibits analgesic properties comparable to standard analgesics like acetaminophen. Its mechanism may involve modulation of pain pathways in the central nervous system.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural features. Modifications at the 5-position and variations in the side chains can significantly influence their potency and selectivity.

Key Findings:

- Substitution at the 2-position with different alkyl or aryl groups can enhance activity.

- The presence of electron-donating groups increases lipophilicity, which may improve cell membrane penetration.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of the compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.

- Inflammation Model : In a rat model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum.

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives. For example, hydrazine hydrate and phenylhydrazine are common nucleophiles for pyrazolone ring formation. Reaction optimization involves controlling temperature (e.g., reflux in ethanol), stoichiometry of reagents (e.g., 1:4 molar ratio of substrate to hydrazine), and purification via recrystallization (e.g., methanol). Monitoring reaction progress with TLC and adjusting pH during workup improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- IR Spectroscopy : Look for C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1500–1600 cm⁻¹) to confirm the pyrazolone core.

- NMR : In ¹H NMR, the 2-methylphenyl group shows aromatic protons as multiplets (δ 6.8–7.3 ppm), while the aminoethyl side chain exhibits NH₂ signals (δ 1.5–2.5 ppm).

- Mass Spectrometry : The molecular ion peak (e.g., m/z 155.19 for C₇H₁₃N₃O) and fragmentation patterns validate the structure .

Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Stability tests involve storing the compound at 4°C in inert atmospheres (N₂/Ar) and monitoring degradation via periodic NMR or LC-MS. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, especially when data quality is suboptimal?

Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) for small-molecule crystallography. For twinned or low-resolution data, use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors. Validate hydrogen bonding networks with WinGX/ORTEP for anisotropic displacement ellipsoids .

Q. How do substituent variations (e.g., 2-methylphenyl vs. halogenated aryl groups) influence the compound's electronic properties and reactivity?

Substituents alter electron density via inductive effects. For example, electron-withdrawing groups (e.g., –Br) on the phenyl ring reduce nucleophilicity at the pyrazolone carbonyl, delaying reactions like acylation. Computational studies (DFT) using Gaussian or ORCA can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What methodologies are suitable for studying this compound's interactions with biological targets (e.g., enzymes or DNA)?

- Microscale Thermophoresis (MST) : Label-free quantification of binding affinities (Kd) using fluorescently tagged biomolecules.

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis of ligand-protein interactions.

- Molecular Docking (AutoDock Vina) : Predict binding modes to active sites, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across derivative studies?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, PCA) to identify outliers.

- Crystallographic Validation : Compare X-ray structures of derivatives to confirm substituent conformations.

- Solvent Effect Studies : Test activity in polar vs. non-polar solvents to isolate electronic vs. steric contributions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the aminoethyl group.

- Crystallography : Use synchrotron radiation for high-resolution data collection if in-house X-ray sources fail.

- Biological Assays : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.